N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
This compound belongs to the class of thioacetamide derivatives featuring a pyrimidine core substituted with a pyrazin-2-yl group and a methyl group at positions 2 and 6, respectively. Its synthesis likely follows alkylation strategies similar to those reported for related compounds, such as refluxing with sodium acetate in ethanol . The chloro and methoxy substituents on the phenyl ring may influence pharmacokinetic properties, including membrane permeability and metabolic stability, while the pyrazine moiety could facilitate π-π interactions in biological targets .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c1-11-7-17(24-18(22-11)14-9-20-5-6-21-14)27-10-16(25)23-12-3-4-15(26-2)13(19)8-12/h3-9H,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSQXSNWMPAIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure
The compound can be described by the following structural formula:
It consists of a chloro and methoxy-substituted phenyl group linked to a thioacetamide moiety, which is further connected to a methyl-pyrazine-pyrimidine structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazinamide have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated a series of substituted compounds against human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 5.41 µM to 22.19 µM, demonstrating moderate to high activity compared to standard chemotherapy agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 10.00 |
| 2 | A549 | 8.107 |
| 3 | HepG2 | 22.19 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, particularly against Mycobacterium tuberculosis. A related study synthesized novel benzamide derivatives and tested their efficacy against M. tuberculosis H37Ra, revealing several compounds with IC50 values between 1.35 µM and 2.18 µM .
Table of Antimicrobial Activity
The following table summarizes the inhibitory concentrations of related compounds against M. tuberculosis:
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 1.80 | 4.00 |
| 6k | 2.18 | 40.32 |
The biological activity of this compound may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation or bacterial survival. For example, some pyrazine derivatives have been noted for their ability to induce apoptosis in cancer cells through caspase activation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Pyrimidine/Thioacetamide Scaffolds
Compound A : N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Structural Features: Replaces the pyrazine ring with a styryl-substituted pyridine and introduces a cyano group. The phenyl group lacks the methoxy substituent.
- Synthesis : Achieved via reflux with 2-chloro-N-(4-chlorophenyl)acetamide and sodium acetate (85% yield).
Compound B : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) ()
- Structural Features : Substitutes pyrazine with pyridine and replaces 3-chloro-4-methoxyphenyl with 3,4-dimethoxyphenyl.
- Bioactivity : Demonstrated anticonvulsant activity in silico and in vivo, attributed to interactions with voltage-gated sodium channels. Molecular docking highlighted hydrogen bonding with the dimethoxyphenyl group .
- Key Differences : The absence of chlorine and presence of dual methoxy groups may alter target selectivity compared to the target compound.
Compound C : N-(4-phenoxyphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide ()
- Structural Features: Replaces pyrimidine with a triazinoindole system and substitutes phenyl with phenoxyphenyl.
- Synthesis: Synthesized via coupling reactions with 4-phenoxyaniline (95% purity).
Analogues with Heterocyclic Variations
Compound D : N-(4-bromophenyl)-2-((8-bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide ()
- Structural Features : Bromine substitutions on both the indole and phenyl groups.
Compound E : N-(3-methoxyphenyl)-2-((4-propenyl-5-pyridin-2-yl-triazol-3-yl)thio)acetamide ()
Tabulated Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
